molecular formula C11H12N2O2S B1481412 (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol CAS No. 2098133-30-1

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol

Cat. No.: B1481412
CAS No.: 2098133-30-1
M. Wt: 236.29 g/mol
InChI Key: USJNCKXFTQWCBL-UHFFFAOYSA-N
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Description

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol is a complex organic compound featuring a thiophene ring, an imidazo[2,1-c][1,4]oxazine core, and a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-c][1,4]oxazine core, followed by the introduction of the thiophene ring and the methanol group. Common reagents used in these reactions include thiophene derivatives, imidazole, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the imidazo[2,1-c][1,4]oxazine core.

    Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve specific temperatures and pH levels to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)formaldehyde or (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)carboxylic acid.

Scientific Research Applications

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Comparison with Similar Compounds

Similar Compounds

    (6-(furan-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol: Similar structure with a furan ring instead of a thiophene ring.

    (6-(pyridin-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol: Contains a pyridine ring, offering different electronic properties.

Uniqueness

The presence of the thiophene ring in (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol imparts unique electronic and steric properties, making it distinct from its analogs

Properties

IUPAC Name

(6-thiophen-2-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-6-8-4-13-5-9(10-2-1-3-16-10)15-7-11(13)12-8/h1-4,9,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJNCKXFTQWCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)CO)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 2
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 3
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 4
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 5
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 6
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol

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